Sodium 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfinate is a heterocyclic compound that belongs to the class of pyrimidine derivatives. Its unique structure features a tetrahydropyrimidine ring with various functional groups, including sulfonate and carbonyl groups. This compound is of interest in organic chemistry due to its potential applications in pharmaceuticals and chemical synthesis.
The compound is classified under several categories, primarily as a sulfonate derivative of a pyrimidine. It is often sourced from chemical suppliers such as Sigma-Aldrich and can be found in various forms including solid state . The molecular formula for this compound is , with a molecular weight of approximately 238.65 g/mol .
Sodium 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfinate can be synthesized through various organic reactions involving pyrimidine derivatives. The synthesis typically involves:
The specific reaction conditions (temperature, solvents, catalysts) can vary based on the desired yield and purity of the final product.
The molecular structure of sodium 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfinate features a six-membered ring containing nitrogen atoms and various substituents. The structural representation includes:
The chemical structure can be represented using SMILES notation: CN1C=C(C(=O)N(C)C1=O)S(Cl)(=O)=O
.
Sodium 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfinate can participate in several chemical reactions:
These reactions highlight the compound's versatility as an intermediate in organic synthesis.
The mechanism of action for sodium 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfinate involves several steps depending on the specific reaction pathway:
The detailed kinetics and thermodynamics of these processes are subjects of ongoing research.
Sodium 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfinate is typically encountered as a solid at room temperature. It is classified under storage class 11—combustible solids—and has specific handling requirements due to its chemical reactivity .
Key chemical properties include:
These properties make it suitable for various applications in organic synthesis.
Sodium 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfinate has potential applications in:
Research into its biological activity and efficacy continues to expand its potential applications across multiple scientific disciplines.
CAS No.: 3463-92-1
CAS No.: 659-40-5
CAS No.:
CAS No.:
CAS No.: 5145-48-2
CAS No.: 25088-57-7